molecular formula C19H17F3N2O2S B2709710 6-(3,4-Dimethoxyphenyl)-2-((2-methylallyl)thio)-4-(trifluoromethyl)nicotinonitrile CAS No. 905773-06-0

6-(3,4-Dimethoxyphenyl)-2-((2-methylallyl)thio)-4-(trifluoromethyl)nicotinonitrile

Cat. No. B2709710
CAS RN: 905773-06-0
M. Wt: 394.41
InChI Key: SLGRZZNOWARZKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dimethoxyphenyl)-2-((2-methylallyl)thio)-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C19H17F3N2O2S and its molecular weight is 394.41. The purity is usually 95%.
BenchChem offers high-quality 6-(3,4-Dimethoxyphenyl)-2-((2-methylallyl)thio)-4-(trifluoromethyl)nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,4-Dimethoxyphenyl)-2-((2-methylallyl)thio)-4-(trifluoromethyl)nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Facile Synthesis and Crystal Structure : A study focused on synthesizing a related cyanopyridine compound through a multi-component reaction, providing insights into its crystal structure and potential applications in materials science and pharmaceuticals (Yang et al., 2011).
  • Novel Heterocycles Formation : Research into reactions of 2-chloronicotinonitrile with thioureas led to the development of new heterocyclic compounds, indicating the versatility of nicotinonitriles in synthesizing complex molecular architectures (G. Coppola & M. Shapiro, 1981).

Photophysical and Electrochemical Properties

  • Condensing Agent for Amides and Esters : A study detailed the use of a dimethoxy-triazinyl compound as an effective condensing agent, highlighting the relevance of similar structures in facilitating organic synthesis reactions (M. Kunishima et al., 1999).
  • Antiprotozoal Activity : Compounds structurally related to the one of interest have been synthesized and evaluated for their antiprotozoal activity, demonstrating potential therapeutic applications (M. Ismail et al., 2003).

Applications in Sensing and Material Science

  • Humidity Sensing Properties : Indium(III) phthalocyanines with substitutions that share functional groups with the compound of interest were synthesized and assessed for their humidity sensing capabilities, underscoring the potential of such compounds in developing sensing devices (Bahadır Keskin et al., 2016).
  • Electrochemical Detection of Pollutants : A voltammetric sensor incorporating a catechol derivative was developed for the analysis of water pollutants, demonstrating the environmental monitoring potential of compounds with similar functional groups (Zeinab Keivani et al., 2017).

properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-(2-methylprop-2-enylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2S/c1-11(2)10-27-18-13(9-23)14(19(20,21)22)8-15(24-18)12-5-6-16(25-3)17(7-12)26-4/h5-8H,1,10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGRZZNOWARZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSC1=C(C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-Dimethoxyphenyl)-2-((2-methylallyl)thio)-4-(trifluoromethyl)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.